molecular formula C13H8BrF2NO B11174855 4-bromo-N-(3,4-difluorophenyl)benzamide CAS No. 330467-91-9

4-bromo-N-(3,4-difluorophenyl)benzamide

Cat. No.: B11174855
CAS No.: 330467-91-9
M. Wt: 312.11 g/mol
InChI Key: GJZVWFYRFLZSNH-UHFFFAOYSA-N
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Description

4-bromo-N-(3,4-difluorophenyl)benzamide is an organic compound with the molecular formula C13H8BrF2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,4-difluorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzoyl chloride and 3,4-difluoroaniline as the primary reactants.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 4-bromobenzoyl chloride is added dropwise to a solution of 3,4-difluoroaniline and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

    Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-bromo-N-(3,4-difluorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(3,4-difluorophenyl)benzamide is unique due to the specific positioning of the bromine and difluorophenyl groups on the benzamide structure

Properties

CAS No.

330467-91-9

Molecular Formula

C13H8BrF2NO

Molecular Weight

312.11 g/mol

IUPAC Name

4-bromo-N-(3,4-difluorophenyl)benzamide

InChI

InChI=1S/C13H8BrF2NO/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18)

InChI Key

GJZVWFYRFLZSNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)F)Br

Origin of Product

United States

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